(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride
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Overview
Description
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a hydrochloride salt form of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine, which is a derivative of dioxolane. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride typically involves the reaction of 2,2,4-trimethyl-1,3-dioxolane with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,2,4-Trimethyl-1,3-dioxolane} + \text{Methanamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically obtained in powder form .
Chemical Reactions Analysis
Types of Reactions
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- ®-2,2-Dimethyl-1,3-dioxolane-4-methanol
- (S)-Glyceraldehyde acetonide
Uniqueness
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride is unique due to its specific structural features, such as the presence of the trimethyl-dioxolane ring and the methanamine group. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(2,2,4-trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)9-5-7(3,4-8)10-6;/h4-5,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRAVIMLOQFMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)(C)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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